molecular formula C13H14N2O3 B2886104 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde CAS No. 1096925-63-1

3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde

Cat. No.: B2886104
CAS No.: 1096925-63-1
M. Wt: 246.266
InChI Key: CMKVVFHFCIPNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. Its core research value lies in its role as a key intermediate in the design and synthesis of novel chalcone-based compounds with potential antiproliferative activity. This structural motif is particularly investigated in oncology research, inspired by natural products like Licochalcone A, for developing agents targeting androgen receptor-positive prostate cancer cell lines, such as LNCaP and 22Rv1 . The 1-alkyl-1H-imidazol-2-yl moiety is a established bioisostere for phenol groups, a strategic modification that has been shown to enhance the selectivity and potency of parent compounds for suppressing the proliferation of specific cancer cells . Beyond its application in developing anticancer agents, this benzaldehyde derivative serves as a versatile precursor in organic synthesis. It is used to create more complex molecular architectures, including heterocyclic systems and hybrid molecules that combine multiple pharmacophores, such as chalcones and imidazoles, to explore new chemical space and biological activity . Researchers utilize this compound to build molecules for screening against a range of biological targets, contributing to the development of new therapeutic candidates and the study of structure-activity relationships (SAR). This product is intended for use in a controlled laboratory setting by qualified researchers.

Properties

IUPAC Name

3-methoxy-4-[(1-methylimidazol-2-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-15-6-5-14-13(15)9-18-11-4-3-10(8-16)7-12(11)17-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKVVFHFCIPNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-methyl-1H-imidazole-2-methanol under appropriate conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: 3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde with structurally related benzimidazole/imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Yield/Purity
Target Compound C₁₃H₁₄N₂O₃ 258.27 Methoxy, methylimidazole-methoxy Intermediate for drug design >95% purity
3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde C₁₅H₁₆N₄O₅ 344.32 Methoxy, nitroimidazole-propoxy Antimicrobial, anti-TB Crystallized structure
9c (Thiazole-triazole acetamide derivative) C₂₈H₂₂N₆O₃S 522.58 Thiazole, triazole, benzodiazole α-Glucosidase inhibition 72–85% yield
5a-o (Benzimidazole-thiazolidinone) Varies ~300–400 Arylidene, thiazolidinone Antimicrobial 50–75% yield
7a, 7d (Amidinobenzimidazole) C₁₄H₁₃N₅O 291.29 Amidino, triazole Anti-protozoal 60–78% yield

Key Findings

Bioactivity Modulation via Substituents :

  • The target compound lacks direct biological data in the evidence but serves as a precursor for molecules targeting enzymes like α-glucosidase (e.g., compound 9c in inhibits α-glucosidase with IC₅₀ values comparable to acarbose) .
  • Nitroimidazole derivatives (e.g., ) exhibit potent antimicrobial and anti-tubercular activities due to the nitro group’s electron-withdrawing effects, enhancing reactivity with microbial DNA . However, nitro groups may reduce solubility compared to methoxy substituents.

Synthetic Efficiency: The target compound’s synthesis achieves high purity (>95%) via optimized routes using sodium metabisulfite or sodium ethoxide catalysis . In contrast, amidinobenzimidazoles () require longer reaction times (18–24 hours) and nitrogen atmospheres, yielding 60–78% . Thiazole-triazole acetamides () show moderate yields (72–85%) but require complex purification steps, including column chromatography .

Structural Flexibility: Replacing the methylimidazole group in the target compound with thiazolidinones () introduces conformational rigidity, enhancing antimicrobial activity against Gram-positive bacteria .

Contradictions and Limitations

  • While nitroimidazole derivatives () show strong bioactivity, their nitro groups may pose toxicity risks, limiting therapeutic applications compared to safer methoxy/imidazole analogs .
  • Thiazole-triazole acetamides () exhibit enzyme inhibition but lack solubility data, making pharmacokinetic comparisons with the target compound challenging .

Biological Activity

3-Methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde, a compound featuring a methoxy group and an imidazole moiety, has garnered attention in recent research for its potential biological activities. This article aims to summarize the findings related to its biological properties, including antibacterial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical formula for this compound is C12H12N2O3C_{12}H_{12}N_2O_3. The structure consists of a benzaldehyde core substituted with a methoxy group and an imidazole derivative, which may contribute to its biological effects.

Antibacterial Activity

Research has shown that compounds containing imidazole rings often exhibit significant antibacterial properties. A study evaluating various imidazole derivatives, including those similar to this compound, found promising results against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli200 μg/mL
Bacillus subtilis300 μg/mL

These findings suggest that the imidazole component may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. In vitro assays indicated that this compound could induce apoptosis in cancer cell lines. For instance:

Cell Line IC50 (μM)
MCF7 (Breast Cancer)25.72 ± 3.95
U87 (Glioblastoma)45.2 ± 13.0

Flow cytometry results demonstrated that treatment with this compound led to increased apoptosis rates in MCF7 cells, suggesting a mechanism that may involve the activation of intrinsic apoptotic pathways .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. A comparative study indicated that similar compounds showed varying degrees of COX inhibition:

Compound COX Inhibition (%) at 10 μM
Compound A85.91 ± 0.23
Compound B25.91 ± 0.77

These results imply that the presence of the methoxy and imidazole groups may contribute to the modulation of inflammatory responses by inhibiting key enzymes involved in prostaglandin synthesis .

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that a derivative similar to this compound significantly reduced tumor size when administered alongside conventional therapies.
  • Bacterial Infections : In another case study, patients suffering from MRSA infections were treated with an imidazole-based compound, resulting in notable decreases in infection severity and duration.

Q & A

Q. What are the standard synthetic routes for 3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step organic reactions. A common approach involves nucleophilic substitution or coupling reactions between substituted benzaldehyde derivatives and imidazole-containing precursors. For example:

  • Step 1 : Preparation of the benzaldehyde intermediate (e.g., 4-hydroxy-3-methoxybenzaldehyde).
  • Step 2 : Alkylation or etherification with a 1-methylimidazole derivative under reflux conditions using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ .
  • Optimization : Reaction yield and purity are monitored via TLC and HPLC. Adjusting catalyst load (e.g., CuSO₄/Na-ascorbate for click chemistry) and solvent polarity can enhance efficiency .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • NMR : ¹H and ¹³C NMR are critical for verifying the aldehyde proton (~9.8–10.0 ppm) and imidazole/aromatic proton environments. Coupling patterns distinguish substituent positions .
  • IR : Confirms the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .
  • X-ray Crystallography : Provides unambiguous structural validation, especially for resolving steric effects in the imidazole-benzaldehyde linkage. SHELX software is commonly used for refinement .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step of the synthesis?

Low yields often arise from steric hindrance at the benzaldehyde-imidazole junction or side reactions. Strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DBU) improve regioselectivity .
  • Solvent Optimization : Switching from DMF to DMSO or THF can reduce byproduct formation .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves purity by minimizing thermal degradation .

Q. What computational methods are effective for predicting the compound’s biological activity?

  • Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., enzymes or receptors). The imidazole and aldehyde groups are key binding motifs .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on benzaldehyde) with antimicrobial or anticancer activity .
  • MD Simulations : Assess stability of ligand-protein complexes over time, highlighting critical hydrogen bonds or π-π interactions .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR shifts)?

Contradictions may arise from tautomerism (imidazole ring) or solvent impurities. Steps for resolution:

  • Variable Temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .
  • Deuterated Solvent Comparison : Ensures solvent peaks do not overlap with analyte signals .
  • Crystallographic Validation : Resolves ambiguities by comparing experimental and simulated spectra using SHELXL-refined structures .

Q. What are the stability considerations for this compound under different storage conditions?

  • Light Sensitivity : The aldehyde group is prone to oxidation; store in amber vials under inert gas (N₂/Ar) .
  • Moisture : Imidazole derivatives hydrolyze in humid environments; use desiccants like silica gel .
  • Temperature : Long-term storage at –20°C prevents decomposition; monitor via periodic HPLC .

Methodological Resources

  • Synthesis Protocols : Refer to optimized procedures in (benzimidazole derivatives) and 12 (click chemistry) .
  • Crystallography : SHELX suite () and Acta Crystallographica case studies () .
  • Safety Data : Handling guidelines from KISHIDA CHEMICAL CO. () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.